N-Cyclopentyl-5-vinylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-5-ethenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-7-11(9-14-8-10)13(16)15-12-5-3-4-6-12/h2,7-9,12H,1,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPYJLSWYLWGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of N-Cyclopentyl-5-vinylnicotinamide
A logical and convergent synthetic approach to this compound typically begins with a pre-functionalized nicotinamide (B372718) or nicotinic acid derivative. The general strategy involves the initial regioselective halogenation of the nicotinamide ring, followed by the introduction of the vinyl moiety via a palladium-catalyzed cross-coupling reaction. The final step is the incorporation of the cyclopentyl group through an amidation reaction.
The introduction of a functional group at the 5-position of the nicotinamide ring is a critical first step. This is most commonly achieved through the halogenation of a suitable nicotinic acid or nicotinamide precursor. For instance, 5-bromonicotinic acid can be synthesized from 3,5-lutidine through oxidation and subsequent functional group manipulation. This halogen atom then serves as a versatile handle for the subsequent introduction of the vinyl group.
The installation of the vinyl group at the 5-position of the nicotinamide scaffold is typically accomplished using powerful palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of a 5-halo-N-cyclopentylnicotinamide with a vinylboron species, such as vinylboronic acid or one of its esters. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, often in the presence of a base. libretexts.orglibretexts.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron reagent and subsequent reductive elimination to yield the desired 5-vinylnicotinamide. libretexts.org
The Heck reaction provides an alternative and equally effective route to the vinylated product. wikipedia.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, such as ethylene, in the presence of a base. wikipedia.org The mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinyl-substituted arene. wikipedia.orglibretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Vinylation of Aryl Halides
| Entry | Aryl Halide | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl2 (2 mol%) | PPh3 (6 mol%) | Cs2CO3 | THF/H2O | 80 | 95 |
| 2 | 3-Bromopyridine | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 (3 mol%) | - | K2CO3 | Dioxane/H2O | 100 | 88 |
| 3 | 5-Bromo-2-methylpyridine | Potassium vinyltrifluoroborate | Pd(OAc)2 (2 mol%) | SPhos (4 mol%) | K3PO4 | Toluene/H2O | 110 | 92 |
This table presents a compilation of data from various sources to illustrate typical reaction conditions and yields for Suzuki-Miyaura vinylation reactions on substrates analogous to those in the synthesis of this compound.
Table 2: Exemplary Conditions for Heck Vinylation of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Ethylene (1 atm) | Pd(OAc)2 (1 mol%) | P(o-tolyl)3 (2 mol%) | Et3N | DMF | 100 | 85 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)2 (2 mol%) | - | NaOAc | DMA | 140 | 90 |
| 3 | 5-Iodonicotinamide | Styrene | PdCl2(PPh3)2 (3 mol%) | - | K2CO3 | Acetonitrile | 80 | 78 |
This table provides representative examples of Heck reaction conditions and outcomes for the vinylation of aryl halides, offering insights into the synthesis of this compound.
Potassium vinyltrifluoroborate has emerged as a particularly effective and stable vinylating agent in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.govnih.gov It is an air- and moisture-stable crystalline solid, making it more convenient to handle than many other vinylboron reagents. nih.gov The coupling of 5-halo-N-cyclopentylnicotinamide with potassium vinyltrifluoroborate, catalyzed by a suitable palladium complex, offers a highly efficient and practical route to the desired vinylated product. nih.gov
The final step in the synthesis is the formation of the amide bond between the 5-vinylnicotinic acid moiety and cyclopentylamine (B150401). This can be achieved through several established amidation protocols. One common method involves the activation of the carboxylic acid group of 5-vinylnicotinic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of cyclopentylamine. Alternatively, the 5-vinylnicotinic acid can be converted to a more reactive acyl chloride or ester, which then readily reacts with cyclopentylamine to form the final product, this compound.
Table 3: Typical Amidation Reactions of Nicotinic Acid Derivatives
| Entry | Carboxylic Acid/Ester | Amine | Coupling Agent/Method | Solvent | Temp (°C) | Yield (%) |
| 1 | Nicotinic acid | Benzylamine | EDC/HOBt | DMF | rt | 92 |
| 2 | Ethyl nicotinate (B505614) | Isobutylamine | Novozym® 435 (lipase) | tert-Amyl alcohol | 50 | 85 |
| 3 | 5-Chloronicotinic acid | Aniline | SOCl2, then amine | Toluene | 80 | 88 |
This table showcases various amidation methods applicable to nicotinic acid derivatives, providing a basis for the synthesis of this compound.
Introduction of the Vinyl Moiety
Advanced Synthetic Approaches for Nicotinamide Derivatives
Beyond the classical synthetic routes, modern methodologies are being developed to enhance the efficiency, sustainability, and scope of nicotinamide derivative synthesis.
Flow Chemistry: Continuous-flow microreactors offer significant advantages for the synthesis of nicotinamide derivatives, including reduced reaction times, improved yields, and enhanced safety. rsc.org The enzymatic amidation of nicotinic acid esters with various amines has been successfully demonstrated in a flow-based system, showcasing the potential for a greener and more efficient synthesis of this compound. rsc.org
C-H Activation: Direct C-H activation strategies represent a paradigm shift in organic synthesis, offering a more atom-economical approach to functionalization by avoiding the need for pre-functionalized starting materials. researchgate.netorganic-chemistry.org The development of transition-metal catalyzed C-H vinylation reactions could potentially allow for the direct introduction of the vinyl group onto the nicotinamide ring without prior halogenation, thus shortening the synthetic sequence. rsc.orgorganic-chemistry.org
Enzymatic Catalysis in Nicotinamide Derivative Synthesis
Biocatalysis, particularly the use of enzymes, presents a powerful and sustainable alternative to traditional chemical synthesis for creating amide bonds. nih.govrsc.org Enzymes operate under mild conditions, exhibit high catalytic efficiency, and possess remarkable stereoselectivity. nih.govrsc.org For the synthesis of nicotinamide derivatives, lipases are commonly employed. For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been effectively used to catalyze the formation of nicotinamides from methyl nicotinate and various amines. rsc.orgresearchgate.net This enzymatic approach often results in high product yields, ranging from 81.6% to 88.5%, under relatively mild temperatures (e.g., 50°C). rsc.orgresearchgate.net
Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of Nicotinamide Derivatives nih.govrsc.org
| Parameter | Batch Reactor | Continuous-Flow Microreactor |
| Reaction Time | 24 hours | 35 minutes |
| Yield | Lower | Significantly Improved |
| Process | Discontinuous | Continuous Production |
| Efficiency | Lower | Higher |
Continuous-Flow Synthesis Methodologies
Continuous-flow technology has emerged as a highly efficient method for chemical synthesis, including for nicotinamide derivatives. researchgate.net This methodology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over residence time, improved safety, and scalability. researchgate.net When combined with enzymatic catalysis, continuous-flow systems can dramatically reduce reaction times and increase product yields. nih.govrsc.org
In a typical setup for nicotinamide derivative synthesis, solutions of the nicotinic acid ester and the amine are continuously pumped through a microreactor containing an immobilized enzyme. nih.gov Studies have shown that this approach can shorten the reaction time for nicotinamide synthesis from 24 hours in a batch reactor to just 35 minutes in a continuous-flow system, with a significant boost in yield. rsc.org This green and efficient strategy is promising for the rapid synthesis of novel nicotinamide derivatives like this compound. rsc.orgresearchgate.net The use of enzymes like Lipozyme® TL IM from Thermomyces lanuginosus has also been successful in continuous-flow systems for producing similar amide derivatives. researchgate.netnih.gov
Bioisosteric Replacement Strategies in Scaffold Design
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, or potency while retaining its desired biological activity. nih.gov This involves substituting a functional group with another that has similar spatial and electronic characteristics. nih.gov For a molecule like this compound, several bioisosteric replacements could be considered to create new analogs.
The amide bond itself can be replaced by bioisosteres like a 1,2,3-triazole, oxadiazole, or a retro-amide to improve metabolic stability. nih.govresearchgate.net For example, the 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for amide and ester groups due to its resistance to hydrolysis. researchgate.net
The pyridine (B92270) ring can be a target for replacement. In other contexts, pyridine derivatives have been synthesized using various techniques to enhance biological activity. bohrium.com The vinyl group could also be replaced. For instance, strategies like "azologization," where a core structure is replaced with an isosteric azobenzene (B91143) photoswitch, have been explored. researchgate.net More directly, replacing the azo-bond with a 1,2,4-oxadiazole motif has led to the discovery of novel compounds with enhanced properties. bohrium.comacs.org The cyclopentyl ring could be substituted with other cyclic or acyclic alkyl groups to explore structure-activity relationships, with the cyclopropyl (B3062369) group being a common replacement for alkenes or as a rigid linker. scientificupdate.com
Table 2: Potential Bioisosteric Replacements for this compound
| Original Group | Potential Bioisostere | Rationale |
| Amide Bond | 1,2,4-Oxadiazole | Increased metabolic stability, resistance to hydrolysis. researchgate.net |
| Amide Bond | 1,2,3-Triazole | Mimics trans amide bond configuration. nih.gov |
| Vinyl Group | Azo Bond (-N=N-) | Can introduce photoswitchable properties. researchgate.net |
| Cyclopentyl Ring | Cyclopropyl Ring | Acts as a rigid linker, can enhance metabolic stability. scientificupdate.com |
| Pyridine Ring | Benzene or other heterocycles | To alter electronic properties and binding interactions. |
Derivatization Strategies for Structural Modification
Derivatization allows for the fine-tuning of a molecule's properties by making specific chemical modifications to its functional groups.
Chemical Reactions of the Nicotinamide Amide Group
The amide group in nicotinamide is a key site for chemical transformations. wikipedia.org The nitrogen of the amide can be substituted, as seen in this compound itself. The nomenclature for such N-substituted amides specifies the substituent group with an "N-" prefix. youtube.comyoutube.com The amide bond can undergo hydrolysis, typically under acidic or basic conditions, to revert to the parent carboxylic acid (5-vinylnicotinic acid) and the amine (cyclopentylamine). It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Modifications at the Vinyl Group for Analog Generation
The vinyl group (-CH=CH₂) on the pyridine ring is a versatile handle for generating a wide array of analogs. The reactivity of a vinyl group on a pyridine ring is influenced by its position. thieme-connect.com For a 3-vinylpyridine (B15099) (as in 5-vinylnicotinamide), the vinyl group is less activated towards conjugate addition compared to 2- or 4-vinylpyridines because the intermediate carbanion is not as well stabilized by the ring nitrogen. thieme-connect.com
Despite this, several reactions can be envisioned:
Oxidation: The vinyl group can be oxidized to form an epoxide or cleaved to yield a carboxylic acid or an aldehyde, depending on the reagents used.
Reduction: Catalytic hydrogenation can saturate the vinyl group to an ethyl group.
Addition Reactions: Halogens (e.g., Br₂) can add across the double bond.
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Heck or Suzuki coupling could be used to attach other functional groups to the vinyl moiety, although this is more common for vinyl halides.
Michael Addition: While less favored for 3-vinylpyridines, conjugate addition of nucleophiles can be used to introduce new substituents at the β-carbon of the vinyl group, a process known as pyridylethylation. thieme-connect.com
Cyclopentyl Ring Modifications and Stereochemical Considerations
The cyclopentyl ring, while sometimes considered synthetically challenging, is a valuable scaffold in medicinal chemistry. researchgate.net Its non-planar, puckered conformation provides a defined three-dimensional structure that can be crucial for biological activity. researchgate.netnih.gov
Modifications to the cyclopentyl ring can be used to explore the steric and conformational requirements of a target receptor. This could involve:
Introduction of Substituents: Adding alkyl, hydroxyl, or other functional groups to the ring.
Ring Contraction/Expansion: Replacing the cyclopentyl ring with cyclobutyl or cyclohexyl groups to alter size and conformation. Cyclobutane, for example, has a unique puckered structure and can be used to increase rigidity. nih.gov
Stereochemistry: If substituents are introduced onto the cyclopentyl ring, stereoisomers (enantiomers and diastereomers) will be formed. The stereocontrolled synthesis of highly substituted cyclopentanes is an active area of research. researchgate.net The specific stereochemistry can have a profound impact on a molecule's biological activity, making the synthesis of stereochemically pure compounds a critical consideration.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For a novel compound like N-Cyclopentyl-5-vinylnicotinamide, a suite of NMR experiments would be essential.
Proton (¹H) NMR for Structural Confirmation
Proton NMR (¹H NMR) would provide crucial information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the vinyl group, the cyclopentyl group, and the amide N-H. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in assigning the carbons of the pyridine ring, the vinyl group, the amide carbonyl, and the cyclopentyl ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. For instance, it would confirm the connectivity within the cyclopentyl ring and the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. epa.gov It would be used to unambiguously assign the carbon signal for each protonated carbon atom. epa.govbldpharm.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. epa.gov It is crucial for piecing together the entire molecular structure by connecting the different functional groups, for example, by showing a correlation between the cyclopentyl protons and the amide carbonyl carbon, or between the vinyl protons and the pyridine ring carbons. epa.govbldpharm.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. This technique is widely used for the identification and quantification of compounds, even in complex mixtures.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental for elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-Cyclopentyl-5-vinylnicotinamide, DFT calculations could provide insights into parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and atomic charges. This information is crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack. At present, no specific DFT studies for this compound have been identified.
Ab initio methods are another class of quantum chemistry calculations that can be used to perform conformational analysis. By calculating the relative energies of different spatial arrangements (conformers) of this compound, researchers could identify the most stable, low-energy conformations. This is critical for understanding how the molecule might bind to a biological target. No such conformational analysis for this compound has been reported in the literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent like water, would allow researchers to observe its conformational changes, flexibility, and interactions with its environment over time. This provides a dynamic picture that complements the static information from QM calculations. Currently, there are no published MD simulation studies for this compound.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). This is a key tool in drug discovery for predicting the binding affinity and mode of a compound to a protein target.
For this compound, molecular docking studies would involve computationally placing the molecule into the binding site of a relevant biological target. This analysis would predict the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Such predictive binding mode analyses have not been made publicly available for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model that includes this compound, data on the biological activity of a set of structurally related compounds would be required. This data would then be correlated with calculated molecular descriptors. No QSAR models specifically developed for or including this compound are available in the current body of scientific literature.
In Silico Screening and Library Design
In silico (computer-based) screening allows for the rapid evaluation of large libraries of virtual compounds against a biological target. If this compound were identified as a "hit" compound with desirable activity, its structure could serve as a scaffold for designing a virtual library of new analogs with potentially improved properties. nih.govresearchgate.net
The process involves:
Scaffold Definition: Using the N-cyclopentyl-nicotinamide core as the basic structure.
Virtual Library Generation: Systematically modifying the scaffold at specific points, such as the vinyl group or by adding substituents to the pyridine (B92270) or cyclopentyl rings.
High-Throughput Virtual Screening: Docking the entire virtual library of these new analogs against the target protein.
Filtering and Ranking: Filtering the results based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's Rule of Five), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govsemanticscholar.org
This approach accelerates the discovery process by prioritizing a smaller number of the most promising new compounds for chemical synthesis and subsequent biological testing, saving significant time and resources. nih.gov
Mechanistic Research in Non Human Biological Systems
Investigation of Enzyme Interactions and Modulation
The chemical structure of N-Cyclopentyl-5-vinylnicotinamide, particularly its nicotinamide (B372718) core, suggests a potential interaction with enzymes involved in NAD+ metabolism. Research in this area would be crucial to understanding its biological activity.
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. This pathway is vital for maintaining cellular energy levels, DNA repair, and signaling. Many cancers exhibit elevated NAMPT activity, making them dependent on this pathway for survival and proliferation. Compounds that inhibit NAMPT, such as FK866, can deplete NAD+ and induce cell death in cancer cells. The 3-vinylpyridine (B15099) structure present in some NAMPT inhibitors is a key feature for activity.
While the vinylnicotinamide structure of this compound suggests it could potentially interact with the NAMPT active site, no published studies were found that confirm or quantify its activity as a NAMPT inhibitor or modulator. Research would be needed to determine if it binds to the enzyme's active site, its potency (e.g., IC50 value), and its mode of action (e.g., competitive, allosteric).
The NAD+ salvage pathway is the primary route for NAD+ synthesis in mammals, recycling nicotinamide produced by NAD+-consuming enzymes. Key components of this pathway, beyond NAMPT, include nicotinamide mononucleotide adenylyltransferases (NMNATs), which convert nicotinamide mononucleotide (NMN) to NAD+.
There is currently no available research detailing how this compound affects these or other components of the NAD+ salvage pathway. Investigations would be required to see if the compound or its potential metabolites serve as substrates or inhibitors for enzymes like NMNATs, which could have significant downstream effects on cellular NAD+ pools.
Cells contain numerous NAD+-dependent enzymes that play critical roles in health and disease. These include sirtuins (SIRTs), which are involved in gene silencing and metabolic regulation, and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair. The activity of these enzymes is directly influenced by the availability of NAD+.
Specific studies on the interaction between this compound and NAD-dependent enzymes like SIRTs and PARPs have not been identified. Future research could explore whether the compound directly modulates the activity of these enzymes or indirectly affects them by altering the cellular NAD+ concentration.
Subcellular Localization and Intracellular Trafficking Studies (In Vitro)
Understanding where a compound accumulates within a cell is key to elucidating its mechanism of action. However, no studies detailing the subcellular localization or intracellular trafficking of this compound are currently available. Such research would typically involve techniques like fluorescence microscopy with a labeled version of the compound to determine its distribution in cellular compartments such as the cytoplasm, nucleus, or mitochondria.
Pathway Analysis in Model Organisms or Cell Lines
To understand the broader biological effects of a compound, researchers analyze its impact on cellular pathways in model systems like cell lines or organisms.
The blood-brain barrier (BBB), formed by specialized endothelial cells, is critical for maintaining brain homeostasis. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, can damage these cells and compromise BBB integrity, a factor implicated in neurodegenerative diseases. The NAD+ system is closely linked to managing oxidative stress.
There is no specific research available that investigates the effect of this compound on the oxidative stress response in brain endothelial cells. Studies in this area would be valuable to determine if the compound has neuroprotective potential by, for example, enhancing antioxidant defenses or mitigating ROS-induced damage in the cerebrovasculature.
Nrf2 Activation Mechanisms
This compound has been identified as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This mechanism distinguishes it from electrophilic compounds that typically activate Nrf2 through covalent modification of cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.
Research indicates that this compound, referred to in one study as compound 5, facilitates the stabilization and nuclear translocation of Nrf2 in a KEAP1-dependent manner. In vitro studies using MDA-MB-231 human breast cancer cells demonstrated that treatment with this compound led to a dose-dependent increase in the protein levels of Nrf2 and its downstream target genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO-1), Heme Oxygenase 1 (HO-1), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), and Aldo-Keto Reductase Family 1 Member C1 (AKR1C1).
The kinetics of Nrf2 activation by this compound show a steady increase in Nrf2 protein levels over a 48-hour period. This is accompanied by a corresponding time-dependent upregulation of its downstream target genes. The non-covalent nature of this interaction with the Nrf2/KEAP1 system suggests a potentially larger therapeutic window, as it was observed to not induce cellular toxicity. The proposed mechanism involves a specific binding interaction with KEAP1, which disrupts the KEAP1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to accumulate in the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.
Table 1: Dose-Dependent Activation of Nrf2 and Downstream Genes by this compound in MDA-MB-231 Cells (16-hour treatment)
| Target Gene | 10 µM | 30 µM | 100 µM |
| Nrf2 | Increased | Increased | Increased |
| NQO-1 | Increased | Increased | Increased |
| HO-1 | Increased | Increased | Increased |
| GCLM | Increased | Increased | Increased |
| AKR1C1 | Increased | Increased | Increased |
| (This table is interactive. Click on the headers to sort.) |
Table 2: Time-Dependent Activation of Nrf2 and Downstream Genes by this compound (at 71.5 µM) in MDA-MB-231 Cells
| Target Gene | 4 hours | 8 hours | 24 hours | 48 hours |
| Nrf2 | Increased | Increased | Increased | Further Increased |
| NQO-1 | Increased | Increased | Increased | Increased |
| HO-1 | Increased | Increased | Increased | Further Increased |
| GCLM | Increased | Increased | Increased | Increased |
| AKR1C1 | Increased | Increased | Increased | Further Increased |
| (This table is interactive. Click on the headers to sort.) |
Receptor Binding and Ligand-Target Specificity (In Vitro)
As of the latest available research, specific in vitro receptor binding and ligand-target specificity studies for this compound have not been extensively reported in publicly accessible scientific literature. While its interaction with KEAP1 as a primary target in the Nrf2 pathway is established, comprehensive screening against a broad panel of receptors and other potential off-target proteins has not been detailed. Therefore, data on its binding affinities (e.g., Ki, Kd) to specific receptors and its selectivity profile remain to be fully elucidated.
In Vitro Studies on Cellular Processes (e.g., cell proliferation, enzyme activity)
Assessment of Cytotoxic Effects on Cancer Cell Lines (In Vitro, Not Clinical)
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of N-Cyclopentyl Moiety on Molecular Recognition
The N-cyclopentyl group, a bulky and lipophilic substituent, is anticipated to play a significant role in the molecular recognition of N-Cyclopentyl-5-vinylnicotinamide by biological targets. The size, shape, and hydrophobicity of this moiety can influence binding affinity and selectivity. In related heterocyclic compounds, bulky N-substituents have been shown to modulate activity by interacting with hydrophobic pockets within receptor binding sites. For instance, in a series of (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, the nature of the N-substituent was critical for potency, with flexible and rigid cyclic structures impacting receptor affinity differently. nih.gov
The cyclopentyl group, in particular, offers a degree of conformational rigidity compared to a linear alkyl chain, which can be advantageous for fitting into a specific binding pocket. This constrained flexibility can reduce the entropic penalty upon binding, potentially leading to higher affinity. Studies on other N-substituted nicotinamides have demonstrated that the introduction of cyclic moieties can enhance cell permeability and metabolic stability, which are crucial pharmacokinetic properties.
Table 1: Comparison of N-Substituents in Nicotinamide (B372718) Derivatives and Their Reported Effects
| N-Substituent | General Effect on Activity | Potential Rationale |
| Small Alkyl (e.g., Methyl) | Variable, often lower potency | May not provide sufficient interaction with hydrophobic pockets. |
| Phenyl | Can increase potency through π-π stacking interactions. | Provides a large, flat hydrophobic surface. |
| Cyclohexyl | Often enhances potency and metabolic stability. | Offers a balance of lipophilicity and conformational rigidity. |
| Cyclopentyl | Hypothesized to enhance potency and stability. | Provides a lipophilic and conformationally restricted structure that can favorably interact with hydrophobic binding pockets. |
Data synthesized from studies on various N-substituted heterocyclic compounds.
Role of the 5-Vinyl Substituent in Biological Modulation
The presence of a vinyl group at the 5-position of the nicotinamide ring introduces an electronically and sterically distinct feature that can modulate the biological activity of the molecule. The vinyl group is a small, unsaturated moiety that can participate in various non-covalent interactions, including van der Waals forces and potentially π-stacking with aromatic amino acid residues in a protein target.
Furthermore, the vinyl group can act as a Michael acceptor, a reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of an enzyme. This covalent modification can lead to irreversible inhibition, which can result in prolonged and potent biological effects. The reactivity of the vinyl group can be tuned by the electronic properties of the pyridine (B92270) ring.
Influence of Nicotinamide Scaffold Modifications
The nicotinamide scaffold itself is a key pharmacophore, serving as a versatile platform for the design of enzyme inhibitors and other biologically active molecules. Modifications to this core structure can have profound effects on the compound's activity and properties.
One common modification is the introduction of substituents on the pyridine ring, as seen with the 5-vinyl group in the target compound. Other positions on the ring (2, 4, and 6) can also be substituted to fine-tune the electronic and steric properties of the molecule. For instance, studies on nicotinamide derivatives as antifungal agents have shown that substitutions at various positions on the pyridine ring significantly impact their minimum inhibitory concentration (MIC). nih.govmdpi.com
Another key area of modification is the amide group. The nitrogen and carbonyl moieties of the amide are crucial for forming hydrogen bonds with protein targets. Altering the geometry or electronic nature of this group, for example, by incorporating it into a larger ring system, can change the binding mode and selectivity of the compound. Research into nicotinamide N-methyltransferase (NNMT) inhibitors has demonstrated that modifications to the amide linkage are critical for achieving high potency and selectivity. nih.gov
Stereochemical Effects on Biological Activity
While this compound itself does not possess a chiral center, the introduction of stereochemistry through modifications to the cyclopentyl ring or the vinyl substituent could have a significant impact on its biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. ncert.nic.in
This is because biological macromolecules, such as enzymes and receptors, are chiral and can selectively interact with only one enantiomer of a chiral ligand. For example, studies on oleandomycin (B1677203) derivatives have shown that altering the stereochemistry at specific positions can dramatically influence both antibacterial and anti-inflammatory activity. nih.gov
Therefore, if chiral centers were to be introduced into the this compound structure, it would be crucial to synthesize and test each stereoisomer individually. This would allow for the identification of the eutomer (the more active isomer), which would be the preferred candidate for further development. The use of a single, active stereoisomer can lead to a better therapeutic index, with higher efficacy and lower side effects compared to a racemic mixture.
Design Principles for Optimized Nicotinamide Analogues
Based on the analysis of this compound and related compounds, several design principles can be proposed for the development of optimized nicotinamide analogues:
Exploitation of Hydrophobic Pockets: The N-cyclopentyl moiety suggests that targeting hydrophobic pockets in the binding site is a viable strategy. Further optimization could involve exploring other cycloalkyl or arylalkyl groups to maximize hydrophobic interactions and improve binding affinity. nih.gov
Modulation of the 5-Position: The 5-vinyl group offers a handle for introducing a variety of functionalities. Replacing it with other small, functional groups could fine-tune the electronic properties of the molecule and introduce new interactions with the target. For example, replacing the vinyl group with a cyano or nitro group could enhance its electron-withdrawing properties, while a methoxy (B1213986) group would be electron-donating.
Scaffold Hopping and Bioisosteric Replacement: The nicotinamide scaffold can be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties such as selectivity and metabolic stability. Bioisosteric replacement of the amide group could also lead to analogues with improved pharmacokinetic profiles.
Introduction of Stereocenters: The deliberate introduction of chiral centers, followed by the separation and testing of individual stereoisomers, could lead to the discovery of more potent and selective analogues.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced research applications of the chemical compound This compound .
Therefore, it is not possible to provide an article structured around the requested outline, as no research findings have been published detailing its use in the following areas:
Development as Chemical Probes for Biological Pathway Elucidation
Use in Fragment-Based Drug Discovery (FBDD) Research
Application in High-Throughput Screening (HTS) Campaigns for Target Identification
Utility in Material Science Research (e.g., polymer precursors, functional materials)
The search did not yield any data, detailed research findings, or examples of this compound being utilized in these specific scientific contexts. While information on related nicotinamide derivatives exists, the strict focus on "this compound" prevents the inclusion of that data.
Consequently, the generation of data tables and a detailed article as per the user's instructions cannot be fulfilled at this time due to the absence of relevant scientific research on this particular compound.
Future Research Trajectories and Collaborative Opportunities
Exploration of Novel Synthetic Routes for Scalability and Sustainability
The industrial synthesis of nicotinamide (B372718) often begins with nicotinic acid or 3-cyanopyridine. oecd.org While effective, traditional methods may present challenges in terms of scalability and environmental impact. Future research should prioritize the development of novel synthetic routes for N-Cyclopentyl-5-vinylnicotinamide that are both economically viable and environmentally sustainable. This involves exploring greener solvents, catalytic systems, and more efficient reaction pathways to minimize waste and energy consumption.
Key areas of focus include:
Catalytic C-H Vinylation: Investigating modern transition-metal-catalyzed C-H activation and vinylation reactions directly on the pyridine (B92270) ring could offer a more atom-economical alternative to classical cross-coupling methods, potentially reducing the number of synthetic steps.
Flow Chemistry: Implementing continuous flow synthesis processes can enhance reaction efficiency, improve safety and control, and facilitate easier scale-up compared to traditional batch processing.
Bio-catalysis: The use of engineered enzymes to perform specific transformations could offer high selectivity under mild, aqueous conditions, significantly improving the sustainability profile of the synthesis.
Table 1: Comparison of Synthetic Approaches for Nicotinamide Derivatives
| Feature | Conventional Synthesis | Proposed Sustainable Routes |
|---|---|---|
| Starting Materials | Often derived from petroleum-based feedstocks. | Exploration of bio-based starting materials. |
| Key Reactions | Multi-step classical reactions, may use stoichiometric reagents. | Catalytic C-H activation, enzymatic transformations. |
| Solvents | Use of volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids, supercritical CO2). |
| Efficiency | Can generate significant chemical waste. | Higher atom economy, reduced by-products. |
| Scalability | Batch processing can be challenging to scale. | Continuous flow chemistry for easier and safer scale-up. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and medicinal chemistry offers unprecedented opportunities to accelerate the discovery and optimization of novel therapeutic agents. nih.govfrontiersin.org Applying machine learning (ML) models to the this compound scaffold can rationalize the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Future computational efforts should include:
De Novo Design: Employing generative models, such as recurrent neural networks (RNNs) or graph convolutional neural networks (GCNNs), to design novel nicotinamide derivatives. nih.gov These models can be trained on vast chemical libraries to generate molecules with desired characteristics.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using deep learning to predict the biological activity and potential toxicity of newly designed compounds. frontiersin.orgresearchgate.net This allows for virtual screening of thousands of potential candidates, prioritizing the most promising ones for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: Using MD simulations to model the interaction between this compound analogs and their biological targets at an atomic level. arxiv.org This provides crucial insights into binding modes and the structural basis of activity, guiding further optimization. arxiv.org
Table 2: Application of AI/ML in the Design of this compound Analogs
| AI/ML Technique | Application | Potential Outcome |
|---|---|---|
| Graph Neural Networks (GNNs) | Learning representations from molecular structures. frontiersin.org | Prediction of biological signatures and properties for virtual screening. |
| Deep Reinforcement Learning (DRL) | De novo design and molecule optimization. nih.gov | Generation of novel, optimized molecular structures with high target affinity. |
| Molecular Dynamics (MD) Simulations | Predicting binding free energy and stability. arxiv.org | Understanding compound-target interactions to guide rational design. |
| Predictive Toxicity Models | In silico safety assessment. researchgate.net | Early identification of compounds with potential off-target effects or toxicity. |
Investigation of Multi-Target Modulators Based on Nicotinamide Scaffolds
The "one drug, one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer. nih.gov Polypharmacology, the ability of a single molecule to interact with multiple targets, offers a more holistic therapeutic approach. nih.gov The nicotinamide scaffold is a versatile platform that has been incorporated into molecules targeting various enzymes, making it an excellent starting point for designing multi-target modulators. nih.govnih.gov
Future research should aim to:
Identify Synergistic Targets: Computationally and experimentally screen this compound against a panel of disease-relevant targets. Nicotinamide derivatives have shown activity against targets such as VEGFR-2 and inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.netnih.gov Designing a single compound that modulates a primary target alongside a synergistic secondary target could lead to enhanced efficacy.
Rational Design of Hybrid Compounds: Employ structure-based design strategies to intentionally incorporate pharmacophoric features into the this compound structure that confer affinity for a second or third target. nih.govrsc.org This rational approach to designing promiscuity is a cornerstone of modern polypharmacology. nih.gov
Balance Target Activities: Optimize the chemical structure to achieve a balanced activity profile against the selected targets, which is crucial for maximizing therapeutic benefit while minimizing potential off-target effects. rsc.org
Table 3: Potential Targets for a Multi-Target Approach with a Nicotinamide Scaffold
| Primary Target Class | Potential Secondary Target(s) | Rationale |
|---|---|---|
| Kinases (e.g., VEGFR-2) | Inosine Monophosphate Dehydrogenase (IMPDH) | Combining anti-angiogenic effects with inhibition of nucleotide synthesis, a key pathway in cancer cell proliferation. researchgate.netnih.gov |
| Sirtuins | Poly (ADP-ribose) polymerases (PARPs) | Modulating cellular metabolism, stress resistance, and DNA repair pathways simultaneously. |
| Dopamine Receptors (e.g., D3) | Fatty Acid Amide Hydrolase (FAAH) | Concurrent modulation for potential application in addiction and compulsive disorders. rsc.org |
Advanced Mechanistic Characterization in Complex Biological Systems (Non-Human)
A deep understanding of a compound's mechanism of action is critical for its successful development. For this compound, research must move beyond simple enzyme inhibition assays to advanced characterization in more physiologically relevant, non-human biological systems. This will elucidate its effects on complex cellular networks and pathways.
Key experimental directions include:
Metabolomic Profiling: Performing untargeted metabolomics in cell lines or animal models treated with the compound to understand its global impact on cellular metabolism, particularly on pathways related to nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. oecd.orggoogle.com
3D Cell Culture and Organoid Models: Utilizing 3D spheroids or patient-derived organoids to evaluate the compound's activity in a system that better mimics the microenvironment of a tumor or tissue.
In Vivo Target Engagement Studies: Employing techniques such as positron emission tomography (PET) with radiolabeled tracers in animal models to confirm that the compound reaches and engages its intended target(s) in a living organism.
Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data to build a comprehensive picture of the cellular response to this compound, uncovering novel mechanisms and potential biomarkers.
Table 4: Non-Human Systems for Advanced Mechanistic Studies
| Biological System | Key Question to Address | Techniques |
|---|---|---|
| Cancer Cell Lines (e.g., HCT-116, HepG2) | Does it inhibit proliferation and induce apoptosis? researchgate.net | Cell viability assays, caspase activity assays, flow cytometry. |
| 3D Organoids | How does it perform in a tissue-like architecture? | Confocal microscopy, efficacy studies in 3D culture. |
| Xenograft Mouse Models | Does it inhibit tumor growth in vivo? | Tumor volume measurements, immunohistochemistry for biomarkers. |
| Yeast/C. elegans Models | What is the impact on aging and metabolic pathways? | Lifespan assays, analysis of NAD+ levels and related metabolites. |
Collaborative Research in Academic and Industrial Settings
The translation of a promising compound from a laboratory discovery to a clinical candidate is a complex and resource-intensive process. Strategic partnerships between academic institutions and pharmaceutical companies are essential to bridge the gap between basic science and drug development. hubspotusercontent10.net Such collaborations combine the innovative research environment of academia with the development expertise and resources of industry. nih.govchemistryworld.com
Effective collaborative models for advancing this compound could include:
Sponsored Research Agreements: Industry funding for academic labs to conduct foundational research, such as exploring novel synthetic routes or elucidating complex mechanisms of action.
Research Consortia: Multi-institutional partnerships involving several academic groups and one or more companies to tackle large-scale challenges, such as building an AI platform for nicotinamide drug design or establishing a panel of organoid models for testing.
Technology Licensing: Academic institutions licensing the intellectual property for this compound and its analogs to an industrial partner for late-stage preclinical and clinical development.
These partnerships create a synergistic relationship where academic discoveries are validated and advanced, while industry gains access to cutting-edge innovation. hubspotusercontent10.netin-part.com
Table 5: Roles in an Academic-Industrial Partnership for Drug Development
| Partner | Primary Roles and Contributions |
|---|
| Academic Institution | - Basic research and discovery. hubspotusercontent10.net
Q & A
Q. What are the established synthetic routes for N-Cyclopentyl-5-vinylnicotinamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling cyclopentylamine derivatives with functionalized nicotinamide intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under inert conditions to minimize side reactions.
- Vinyl group introduction : Employ palladium-catalyzed cross-coupling (e.g., Heck reaction) or Wittig olefination, optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to enhance regioselectivity .
- Yield optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., catalyst loading, reaction time) to identify optimal conditions. HPLC or LC-MS monitoring ensures intermediate purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of orthogonal techniques is critical:
- NMR : Use - and -NMR to verify cyclopentyl and vinyl proton environments. Compare chemical shifts with analogous compounds (e.g., N-cyclopentyl nicotinamide derivatives) to confirm substituent placement .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects impurities.
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm) and vinyl C-H out-of-plane bending (~990 cm) .
Advanced Research Questions
Q. What strategies can address low yields in the final coupling step of this compound synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches include:
- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) during intermediate steps to prevent undesired interactions .
- Catalyst screening : Test alternative palladium ligands (e.g., XPhos instead of PPh) to improve coupling efficiency.
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance reactant solubility and reduce aggregation .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variability in assay conditions or compound purity. Steps to address this:
- Standardize assays : Adopt NIH guidelines for preclinical studies, including replication counts (≥3 independent experiments) and rigorous controls (e.g., vehicle-only and reference compounds) .
- Purity validation : Use orthogonal methods (e.g., HPLC with dual-wavelength detection) to ensure ≥95% purity.
- Data transparency : Report full experimental parameters (e.g., cell lines, incubation times) in line with AJEV author guidelines to enable replication .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Combine in silico tools to model ADME (Absorption, Distribution, Metabolism, Excretion):
- Molecular docking : Use AutoDock Vina to assess binding affinity to cytochrome P450 enzymes, predicting metabolic stability.
- QSAR models : Train models on nicotinamide derivatives to estimate logP (lipophilicity) and BBB permeability .
- MD simulations : Simulate solvation dynamics in physiological buffers (e.g., PBS) to predict aqueous solubility .
Methodological and Reporting Standards
Q. How should researchers design dose-response studies to evaluate the therapeutic potential of this compound?
- Methodological Answer : Follow a tiered approach:
- In vitro assays : Test 5–8 concentrations (e.g., 1 nM–100 µM) in triplicate, using nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Include positive controls (e.g., known inhibitors) .
- In vivo studies : Apply the "3Rs" principle (Replacement, Reduction, Refinement) with staggered dosing (e.g., 10, 30, 100 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS to correlate exposure with efficacy .
Q. What statistical frameworks are appropriate for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer : Use the Chou-Talalay method for synergy quantification:
- Combination Index (CI) : Calculate CI values using CompuSyn software, where CI < 1 indicates synergy.
- Isobolograms : Graphically represent additive vs. synergistic interactions.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., monotherapy vs. combination) with Tukey’s HSD correction for multiple comparisons .
Validation and Reproducibility
Q. How can researchers ensure the reproducibility of synthetic protocols for this compound across laboratories?
- Methodological Answer : Adopt the following best practices:
- Detailed SOPs : Document reagent sources (e.g., PubChem CID), equipment models, and environmental conditions (e.g., humidity control for hygroscopic intermediates) .
- Inter-lab validation : Collaborate with independent labs to replicate key steps (e.g., final coupling) and cross-validate analytical data .
- Open data sharing : Deposit synthetic protocols in repositories like Zenodo with digital object identifiers (DOIs) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
